molecular formula C15H20N2O3 B363192 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone CAS No. 21867-88-9

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone

Cat. No.: B363192
CAS No.: 21867-88-9
M. Wt: 276.33g/mol
InChI Key: DCGYESKXJMGUGW-UHFFFAOYSA-N
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Description

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is a complex organic compound that features a benzo-dioxin core structure fused with a piperazinyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone typically involves multiple steps:

    Formation of the benzo-dioxin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazinyl ketone moiety: This step often involves the reaction of the benzo-dioxin intermediate with an ethylpiperazine derivative under controlled conditions, such as in the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazinyl or benzo-dioxin moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzo-dioxin core and exhibit similar chemical properties.

    Piperazinyl ketones: Compounds with a piperazinyl ketone moiety also show comparable reactivity and applications.

Uniqueness

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is unique due to the combination of the benzo-dioxin and piperazinyl ketone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)15(18)14-11-19-12-5-3-4-6-13(12)20-14/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYESKXJMGUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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